molecular formula C3H8BNO3 B3268819 (acetamidomethyl)boronic acid CAS No. 497258-71-6

(acetamidomethyl)boronic acid

Cat. No.: B3268819
CAS No.: 497258-71-6
M. Wt: 116.91 g/mol
InChI Key: NMDBCQJRADLOIC-UHFFFAOYSA-N
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Description

(Acetamidomethyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to an acetamidomethyl moiety

Mechanism of Action

Target of Action

(Acetamidomethyl)boronic acid, also known as Acetamidomethylboronic Acid, is primarily used in the field of organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are organic groups that participate in electronically divergent processes with the metal catalyst .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, a key step in the Suzuki-Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a key biochemical pathway in organic synthesis . This reaction allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Pharmacokinetics

Boronic acids in general have been investigated for their potential use in medicinal chemistry .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, boronic acids have been used to monitor, identify, and isolate analytes within physiological, environmental, and industrial scenarios .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (acetamidomethyl)boronic acid typically involves the reaction of boronic acid derivatives with acetamidomethyl halides under controlled conditions. One common method is the reaction of boronic acid with acetamidomethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: (Acetamidomethyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid

Comparison: (Acetamidomethyl)boronic acid is unique due to its acetamidomethyl group, which imparts distinct reactivity and selectivity compared to other boronic acids. This uniqueness makes it particularly valuable in specific synthetic and biological applications .

Properties

IUPAC Name

acetamidomethylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8BNO3/c1-3(6)5-2-4(7)8/h7-8H,2H2,1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDBCQJRADLOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CNC(=O)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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